4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid
Brand Name: Vulcanchem
CAS No.: 120164-96-7
VCID: VC20898018
InChI: InChI=1S/C14H18N2O3S/c1-7-8(2)12(19)9(3)13-11(7)16-14(20-13)15-6-4-5-10(17)18/h19H,4-6H2,1-3H3,(H,15,16)(H,17,18)
SMILES: CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)O)C)O)C
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37 g/mol

4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid

CAS No.: 120164-96-7

Cat. No.: VC20898018

Molecular Formula: C14H18N2O3S

Molecular Weight: 294.37 g/mol

* For research use only. Not for human or veterinary use.

4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid - 120164-96-7

Specification

CAS No. 120164-96-7
Molecular Formula C14H18N2O3S
Molecular Weight 294.37 g/mol
IUPAC Name 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid
Standard InChI InChI=1S/C14H18N2O3S/c1-7-8(2)12(19)9(3)13-11(7)16-14(20-13)15-6-4-5-10(17)18/h19H,4-6H2,1-3H3,(H,15,16)(H,17,18)
Standard InChI Key QHWOEXFKVLNFOQ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)O)C)O)C
Canonical SMILES CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)O)C)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator